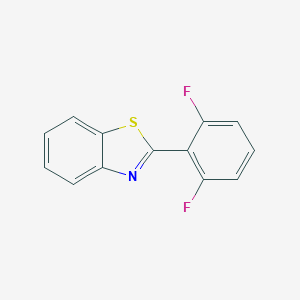

2-(2,6-Difluorophenyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NS/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGIOLGRPKMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649392 | |

| Record name | 2-(2,6-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152993-87-8 | |

| Record name | 2-(2,6-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 2,6 Difluorophenyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of 2-(2,6-Difluorophenyl)-1,3-benzothiazole is expected to exhibit distinct signals corresponding to the protons on the benzothiazole (B30560) and the difluorophenyl rings.

Benzothiazole Protons: The four protons on the benzothiazole ring would likely appear as a complex multiplet system in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the thiazole (B1198619) moiety and the substitution pattern. For similar benzothiazole structures, protons have been observed as triplets and doublets in this region. For instance, in related benzothiazole derivatives, a triplet is observed around δ 7.31–7.33 ppm, a multiplet between δ 7.42–7.46 ppm, and two doublets in the range of δ 7.76–8.01 ppm. nih.gov

Difluorophenyl Protons: The three protons on the 2,6-difluorophenyl ring would also resonate in the aromatic region. Due to the symmetry of the ring and the strong coupling to the adjacent fluorine atoms, these protons would likely appear as a complex multiplet. The proton para to the benzothiazole substituent would be a triplet, while the two meta protons would appear as a doublet of doublets or a triplet, depending on the resolution and the magnitude of the proton-fluorine coupling constants.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzothiazole H | 7.0 - 8.5 | Multiplet |

| Difluorophenyl H | 7.0 - 7.8 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Benzothiazole Carbons: The benzothiazole ring system contains seven carbon atoms, which are expected to produce distinct signals. The carbon atom at the 2-position (C2), directly attached to the nitrogen and sulfur atoms and the difluorophenyl ring, would be significantly deshielded and is expected to appear at a lower field (higher ppm value), likely above δ 160 ppm. The other aromatic carbons of the benzothiazole ring would resonate in the typical aromatic region of δ 110-155 ppm.

Difluorophenyl Carbons: The 2,6-difluorophenyl ring has four distinct carbon environments. The carbon atom directly attached to the benzothiazole ring (C1') would be a singlet. The two carbons bearing fluorine atoms (C2' and C6') would exhibit large carbon-fluorine coupling constants (¹JCF), resulting in doublets. The remaining carbons would also show smaller long-range carbon-fluorine couplings.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Benzothiazole C2 | > 160 | Singlet |

| Benzothiazole Aromatic C | 110 - 155 | Singlets |

| Difluorophenyl C1' | 120 - 140 | Singlet |

| Difluorophenyl C2'/C6' | 155 - 165 | Doublet (large ¹JCF) |

| Difluorophenyl C3'/C5' | 110 - 120 | Doublet (smaller JCF) |

| Difluorophenyl C4' | 125 - 135 | Triplet (smaller JCF) |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the proton-proton coupling networks within the benzothiazole and difluorophenyl rings. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the two ring systems.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.

Aromatic C=C and C=N Stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the thiazole ring. For benzothiazole derivatives, these are typically observed in the 1640-1460 cm⁻¹ range. researchgate.net

C-F Stretching: Strong absorption bands in the region of 1300-1100 cm⁻¹ are characteristic of the carbon-fluorine bond stretching vibrations.

Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) would correspond to the out-of-plane C-H bending vibrations, which are diagnostic of the substitution patterns on the aromatic rings.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| C-F Stretch | 1300 - 1100 |

| Aromatic C-H Out-of-Plane Bend | < 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₇F₂NS), the molecular weight is approximately 247.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 247. The fragmentation pattern would likely involve the cleavage of the bond between the two ring systems. Characteristic fragments would include the benzothiazole cation and the difluorophenyl cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Identity |

| [M]⁺˙ | 247 | Molecular Ion |

| [C₇H₄NS]⁺ | 134 | Benzothiazole fragment |

| [C₆H₃F₂]⁺ | 113 | Difluorophenyl fragment |

Advanced Chromatographic Purity Assessment (e.g., LCMS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the purity assessment of organic compounds.

For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. The purity of the compound would be determined by integrating the peak area of the main compound and any impurities detected by the UV or MS detector. The mass spectrometer would also confirm the identity of the main peak by its mass-to-charge ratio (m/z 248 for [M+H]⁺ in positive ion mode). LC-MS is a sensitive technique for detecting and identifying even trace-level impurities. nih.govmac-mod.com

X-ray Crystallography for Solid-State Structural Determination

A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a comprehensive understanding of its likely solid-state conformation and packing can be inferred from the analysis of its parent compound, 2-phenylbenzothiazole (B1203474), and other closely related analogues.

The crystal structure of the parent compound, 2-phenylbenzothiazole, is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 808557. nih.gov The analysis of this fundamental structure and its substituted derivatives reveals key insights into the molecular geometry and intermolecular forces that govern the crystal lattice.

For instance, the crystal structure of 2-(4-aminophenyl)-1,3-benzothiazole demonstrates that the molecule adopts a nearly planar conformation. nih.gov In its asymmetric unit, which contains two independent molecules, the dihedral angles between the benzothiazole system and the appended phenyl ring are remarkably small, measuring 1.8(1)° and 6.73(1)°. nih.gov This tendency towards planarity is a common feature in this class of compounds, facilitating efficient crystal packing. The solid-state structure of 2-(4-aminophenyl)-1,3-benzothiazole is stabilized by intermolecular N—H⋯N hydrogen bonds, which link the molecules into layers. nih.gov

Similarly, the structure of 2-(2-hydroxyphenyl)benzothiazole (B1206157) is characterized by its planar molecular conformation, which is further stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the benzothiazole ring. scispace.com

The introduction of two fluorine atoms at the ortho positions (2- and 6-) of the phenyl ring in the title compound is expected to significantly influence its solid-state structure due to steric and electronic effects, a phenomenon often referred to as the "ortho effect". wikipedia.org Steric hindrance between the fluorine atoms and the benzothiazole core would likely force the phenyl ring to twist out of the plane of the benzothiazole system. This would result in a larger dihedral angle compared to the nearly planar structures observed in analogues like 2-(4-aminophenyl)benzothiazole. nih.govmdpi.com

A summary of the crystallographic data for the closely related analogue, 2-(4-aminophenyl)-1,3-benzothiazole, is provided below to serve as a reference for the benzothiazole framework. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂S |

| Formula Weight | 226.29 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | 8.7038 (5) |

| b (Å) | 9.5933 (6) |

| c (Å) | 14.5144 (9) |

| α (°) | 70.720 (1) |

| β (°) | 77.326 (1) |

| γ (°) | 73.170 (1) |

| Volume (ų) | 1084.63 (11) |

| Z | 4 |

| Temperature (K) | 298 (2) |

Computational and Theoretical Investigations of 2 2,6 Difluorophenyl 1,3 Benzothiazole

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net For 2-(2,6-Difluorophenyl)-1,3-benzothiazole, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-31+G(d), would be performed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netasianpubs.org This calculation would yield key structural parameters.

Illustrative Data Table for Optimized Geometry (Hypothetical) Below is a hypothetical representation of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole) | ~1.75 Å |

| Bond Length | C=N (thiazole) | ~1.30 Å |

| Bond Length | C-F (phenyl) | ~1.35 Å |

| Dihedral Angle | Benzothiazole-Phenyl | Varies (determines planarity) |

Note: The values in this table are illustrative and not based on actual published data for the specific compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole (B30560) derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents. In the case of this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence these energy levels. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen and sulfur atoms of the benzothiazole ring and the fluorine atoms, while positive potential might be located on the hydrogen atoms.

Analysis of Vibrational Frequencies and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By performing a frequency calculation after geometry optimization, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with an experimentally obtained spectrum to confirm the molecular structure and assign specific vibrational modes (e.g., C-H stretching, C=N stretching, C-F stretching) to the observed absorption bands.

In Silico Pharmacokinetic Predictions and Drug-Likeness Profiling

In silico tools are used to predict the pharmacokinetic properties and drug-likeness of a compound, which are essential for evaluating its potential as a therapeutic agent. ugm.ac.idugm.ac.id

Absorption, Distribution, Metabolism Predictions

ADME properties determine the fate of a drug in the body. Computational models can predict various parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. For benzothiazole derivatives, properties like lipophilicity (log P) and aqueous solubility are key factors influencing absorption. ugm.ac.id The presence of fluorine atoms can significantly alter these properties, often increasing lipophilicity.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five. A compound is considered "drug-like" if it generally meets the following criteria:

Molecular weight < 500 g/mol

Log P < 5

Number of hydrogen bond donors < 5

Number of hydrogen bond acceptors < 10

Illustrative Data Table for In Silico Predictions (Hypothetical) The following table shows the kind of data that would be generated from an in silico ADME and drug-likeness analysis for this compound.

| Property | Predicted Value | Lipinski's Rule |

| Molecular Weight | 261.27 g/mol | Pass |

| Log P | (Predicted Value) | Pass/Fail |

| H-Bond Donors | 0 | Pass |

| H-Bond Acceptors | 2 (N, S) | Pass |

| GI Absorption | (Predicted Value) | High/Low |

Note: This table is for illustrative purposes. Specific values for Log P and GI Absorption would require actual software prediction.

Ligand Efficiency and Drug-Likeness Scoring

In modern drug discovery, computational screening is essential for identifying promising lead compounds. Ligand efficiency (LE) and drug-likeness are key metrics used to assess the potential of a molecule to become a successful drug. nih.gov Drug-likeness is often evaluated using frameworks like Lipinski's "Rule of Five," which sets criteria for physicochemical properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. orientjchem.org

Computational tools are employed to predict these properties for novel compounds. For instance, studies on various benzothiazole and 1,3-thiazole derivatives involve the calculation of molecular weight, log P, log S, polar surface area (PSA), and the number of hydrogen bond acceptors (HBA) and donors (HBD) to evaluate their conformity to Lipinski's rules. orientjchem.org While specific scoring for this compound is not detailed in the provided literature, the general approach involves comparing its calculated properties against established thresholds for oral bioavailability.

Ligand efficiency metrics, such as Binding Efficiency Index (BEI) and Size-Independent Ligand Efficiency (SILE), provide a more nuanced evaluation by relating the binding affinity of a compound to its size (e.g., heavy atom count or molecular weight). nih.gov These calculations help prioritize smaller, more efficient compounds during lead optimization. Theoretical studies have shown that successful drugs often exhibit higher ligand efficiency values compared to other molecules that bind to the same biological target. nih.gov The evaluation of these parameters for this compound would be a critical step in assessing its therapeutic potential.

Table 1: Key Parameters in Drug-Likeness and Ligand Efficiency Evaluation Data based on general principles described in cited literature.

| Parameter | Description | Typical Threshold (Lipinski's Rule of Five) |

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 Da |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | ≤ 10 |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. Higher values are desirable. | Not applicable |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Benzothiazole derivatives are recognized for their potential applications in non-linear optics (NLO), which are crucial for technologies like optical switching and information storage. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of these molecules. mdpi.com Key NLO parameters investigated theoretically include electric dipole moment (μ), polarizability (α), and, most importantly, the first static hyperpolarizability (β). researchgate.net

Theoretical studies on benzothiazole derivatives have shown that their NLO response is highly dependent on their molecular structure. researchgate.net The presence of electron-donating and electron-accepting groups, the length of the π-conjugated system, and the nature of substituents all play a role. researchgate.net For example, benzothiazolium salts have been found to be much more effective NLO-phores than their neutral counterparts. researchgate.net

Calculations performed on various benzothiazole analogs, often using the B3LYP functional, help in understanding the charge transfer within the molecule, which is directly related to its NLO activity. mdpi.com The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor; a smaller energy gap generally correlates with higher reactivity and enhanced NLO properties. mdpi.commdpi.com While specific calculations for this compound are not available, the difluoro-substitution on the phenyl ring is expected to influence the electronic distribution and, consequently, its hyperpolarizability. The fluorine atoms act as electron-withdrawing groups, which can significantly modulate the NLO response.

Table 2: Theoretical NLO Properties of Representative Benzothiazole Derivatives This table presents data for various substituted benzothiazoles to illustrate the range of calculated NLO properties and is not specific to this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap ΔE (eV) | Hyperpolarizability (β) (a.u.) |

| Compound 1 (para-methylphenyl) | -5.99 | -1.28 | 4.71 | 1009.6 |

| Compound 2 (para-chlorophenyl) | -6.11 | -1.49 | 4.62 | 473.6 |

| Compound 3 (para-methoxyphenyl) | -5.84 | -1.20 | 4.64 | 1481.5 |

| Compound 4 (meta-di-CF3) | -6.53 | -2.07 | 4.46 | 1349.5 |

| Compound 5 (phenyl) | -6.04 | -1.31 | 4.73 | 751.7 |

Source: Adapted from computational studies on benzothiazole derivatives. mdpi.commdpi.com

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, energy barriers, and the feasibility of different reaction pathways. researchgate.net For benzothiazoles, theoretical studies have been employed to understand their synthesis and reactivity. researchgate.net

One area of investigation is the ruthenium-catalyzed synthesis of benzothiazole derivatives from N-arylthiourea precursors. researchgate.net Using DFT-based models, researchers have proposed detailed mechanistic schemes, identifying the rate-determining steps and explaining the differences in reaction yields based on substrate specificity. researchgate.net Such studies involve optimizing the geometries of reactants, intermediates, transition states, and products to map the potential energy surface of the reaction. researchgate.net

Another example is the computational investigation of the ultrafast internal conversion pathway in 2-(2′-hydroxyphenyl)benzothiazole, a process relevant to its photostability. rsc.org Quantum chemical calculations have demonstrated the existence of a conical intersection responsible for the rapid, non-radiative decay from the excited state back to the ground state. rsc.org These mechanistic studies are crucial for designing more efficient synthetic routes and for modifying the structure of benzothiazoles to achieve desired properties, such as enhanced photoluminescence or stability. rsc.orgnih.gov Understanding the reaction pathways for the formation of the this compound scaffold, for instance, through the condensation of 2-aminothiophenol (B119425) with 2,6-difluorobenzoyl chloride, would rely on similar computational approaches to optimize reaction conditions and yields.

Non Clinical Biological Activity and Proposed Mechanisms of Action of 2 2,6 Difluorophenyl 1,3 Benzothiazole and Relevant Derivatives

Antimicrobial Activity Investigations

Derivatives of 2-phenyl-1,3-benzothiazole are known to exhibit significant antimicrobial properties. The introduction of fluorine atoms into the phenyl ring, such as in the 2,6-difluorophenyl configuration, has been a key strategy in enhancing this activity.

Research has demonstrated that benzothiazole (B30560) derivatives possess a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. Studies on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides have shown that the fluorobenzothiazole core plays a significant role in their antibacterial properties, with many compounds exhibiting moderate to significant activity. researchgate.net

In a study of benzothiazolylthiazolidin-4-one derivatives, the specific substitution on the phenyl ring was found to be critical for antibacterial efficacy. Among a series of 6-cyano substituted derivatives, the compound bearing a 2,6-difluoro-phenyl moiety was identified as the most active. nih.gov This highlights the positive contribution of the difluorophenyl substitution to the antibacterial profile of the benzothiazole scaffold. Further investigations have shown that various arylbenzothiazoles exhibit good antimicrobial activity against pathogens such as Staphylococcus aureus, Micrococcus luteus, Salmonella enterica, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

| Derivative Type | Bacterial Strains | Activity Highlights | Reference |

| 6-Cyano-benzothiazolylthiazolidin-4-one with 2,6-difluoro-phenyl substitution | Gram-positive and Gram-negative bacteria | Most active in its series. | nih.gov |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | Staphylococcus aureus, Escherichia coli | Showed moderate to significant activity. | researchgate.net |

| 2-(Phenoxymethyl)benzothiazole derivatives | Staphylococcus aureus | Found to be the most active derivative in its series with a MIC value of 3.12 µg/ml. | esisresearch.org |

| Benzothiazole-based thiazole (B1198619) derivatives | Bacillus subtilis, Escherichia coli | Demonstrated broad-spectrum activity, with some compounds comparable to chloramphenicol. | ekb.eg |

The antifungal potential of benzothiazole derivatives is well-documented, with activity demonstrated against a range of pathogenic fungi, including various Candida species. eurekaselect.com The development of fungal resistance to existing therapies has spurred research into novel antifungal agents, with benzothiazoles emerging as a promising scaffold. eurekaselect.com

Studies on polyfluorinated 2-benzylthiobenzothiazoles have revealed significant antifungal activity, suggesting that such compounds could serve as leads for developing new fungicides. uop.edu.jo Similarly, other 6-fluoro-benzothiazole derivatives have been evaluated, with bromophenyl-substituted compounds showing high antimicrobial activity against fungi like Candida albicans, Aspergillus niger, and Fusarium heterosporium. uop.edu.jo The antifungal spectrum of certain benzothiazole derivatives has been shown to be broad, encompassing systemic fungi and dermatophytes. rsc.org For instance, specific derivatives have demonstrated higher activity against Cryptococcus neoformans and Candida glabrata than the standard drug fluconazole (B54011). rsc.org

| Derivative Type | Fungal Strains | Activity Highlights | Reference |

| Polyfluorinated 2-benzylthiobenzothiazoles | Rhizoctonia solani, Botrytis cinereapers, Dothiorella gregaria | Compounds with 3,4-difluoro substitution showed high antifungal activity. | uop.edu.jo |

| 6-Fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles with bromophenyl substitution | Candida albicans, Aspergillus niger, Fusarium heterosporium | Showed higher antimicrobial activity compared to other substitutions. | uop.edu.jo |

| Modified FTR1335 benzothiazole derivatives | Cryptococcus neoformans, Candida glabrata, Candida albicans | One derivative (6m) showed higher activity than fluconazole against C. neoformans and C. glabrata and exhibited in vivo activity. | rsc.org |

| Arylbenzothiazoles | Candida albicans | Exhibited good antifungal activity compared with fusidic acid. | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzothiazole derivatives. A key finding is that antibacterial activity is highly dependent on the nature and position of substituents on both the benzothiazole core and the attached phenyl ring. nih.gov

For antibacterial agents, the presence of fluorine on the benzothiazole scaffold appears to be important for activity. researchgate.net More specifically, analysis of benzothiazolylthiazolidin-4-ones revealed that for 6-cyano substituted derivatives, a 2,6-difluoro substitution on the phenyl ring resulted in the highest activity. nih.gov This indicates a strong positive influence of this specific fluorine substitution pattern. In other series, electron-withdrawing groups such as chlorine or nitro at position 5 of the benzazole nucleus were found to enhance potency against C. albicans. esisresearch.org Furthermore, substitutions like chloro and phenyl groups can significantly influence biological activity, potentially by enhancing the compound's lipophilicity and its ability to interact with microbial membranes. ekb.eg The benzothiazole ring system itself has been shown to enhance antimicrobial activity, particularly against Staphylococcus aureus, when compared to related benzoxazole (B165842) and benzimidazole (B57391) systems. esisresearch.org

Antiviral Activity Research

The benzothiazole moiety is a versatile scaffold that has been incorporated into various derivatives exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses. nih.govmdpi.comnih.gov

A significant target for anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is essential for the viral replication cycle. mdpi.com Research has identified benzisothiazolone derivatives, which share a related structural core with benzothiazoles, as a new class of multifunctional HIV-1 RT inhibitors. nih.govmdpi.com These compounds have been shown to inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of RT. nih.govmdpi.com This dual inhibition is a significant finding, as the RNase H active site is the only HIV-1 enzyme not targeted by currently approved drugs. nih.gov

Beyond HIV, benzothiazole derivatives have been investigated for activity against other viral targets. For instance, certain benzothiazolyl-pyridine hybrids containing fluorine atoms have demonstrated notable activity against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org Mechanistic studies revealed that these compounds can inhibit the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.govacs.org Other studies have identified benzothiazole derivatives that inhibit the HCV RNA-dependent RNA polymerase (RdRp), an enzyme vital for replicating the viral genome. nih.gov

| Derivative Class | Virus | Viral Target | Key Findings | Reference |

| Benzisothiazolones | HIV-1 | Reverse Transcriptase (DNA Polymerase & RNase H domains) | Identified as a new class of multifunctional RT inhibitors with robust antiviral activity. | nih.govmdpi.com |

| Benzothiazolyl-pyridine hybrids (with fluorine) | SARS-CoV-2 | Main Protease (3CLpro) | Compounds showed inhibitory activity against CoV-3CL protease. | nih.govacs.org |

| Benzothiazolyl-pyridine hybrids (with fluorine) | H5N1 Influenza | Not specified | Exhibited high inhibitory activity against the H5N1 virus. | nih.govacs.org |

| 2-(p-chlorophenoxymethyl)benzothiazole | HIV-1 | Reverse Transcriptase (RT) | Showed potent inhibition of the RT enzyme. | nih.gov |

| Benzothiazole-coumarin conjugate | Hepatitis C Virus (HCV) | Not specified (HCV Replication) | Exhibited low micromolar activity against HCV replication. | nih.gov |

The mechanisms by which benzothiazole derivatives exert their antiviral effects are varied and often depend on the specific viral target. For anti-HIV activity, the primary proposed mechanism is the inhibition of the reverse transcriptase enzyme. The discovery of benzisothiazolones that inhibit both the polymerase and RNase H functions of RT suggests a multifaceted interaction with this crucial viral protein. nih.govmdpi.com In addition to RT inhibition, some benzamide (B126) derivatives have been shown to block the nuclear import of viral cDNA, representing another key step in the HIV-1 replication cycle that can be targeted. nih.gov

For other viruses, the proposed mechanisms involve the inhibition of different essential viral enzymes. For SARS-CoV-2, molecular docking and enzymatic assays suggest that fluorinated benzothiazolyl-pyridine hybrids bind to the active site of the main protease (3CLpro), thereby inhibiting its function and disrupting viral polyprotein processing. nih.govacs.org In the case of HCV, a proposed mechanism is the inhibition of the RNA-dependent RNA polymerase (RdRp), which directly prevents the replication of the viral RNA genome. nih.gov Some research also suggests that certain benzothiazole derivatives may bind to viral coat proteins, which could interfere with the self-assembly and replication of virus particles. researchgate.net

Antiproliferative and Anticancer Studies (In Vitro)

The anticancer potential of 2-arylbenzothiazoles, including fluorinated derivatives, has been a subject of extensive in vitro research. These studies primarily focus on evaluating their cytotoxic effects against various cancer cell lines and elucidating the underlying molecular mechanisms of action.

Assessment of Cytotoxicity against Cancer Cell Lines

Fluorinated 2-arylbenzothiazole derivatives have demonstrated significant and often selective cytotoxicity against a range of human cancer cell lines. The pattern of substitution on both the benzothiazole and the 2-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. nih.govbohrium.com

For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity, with GI50 values less than 1 nM in sensitive human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). researchgate.net In contrast, these compounds were found to be inactive (GI50 > 10 μM) against cell lines like PC-3 (prostate), HBL 100 (nonmalignant breast), and HCT 116 (colon). researchgate.net The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent agent with a broad spectrum of activity. bohrium.comresearchgate.net

Other studies have explored different substitutions. A derivative featuring a thiourea (B124793) group demonstrated notable antiproliferative activity against the U-937 human macrophage cell line with an IC50 value of 16.23 ± 0.81 µM. nih.gov Similarly, benzothiazole derivatives containing an ortho-hydroxy-N-acyl hydrazone moiety showed inhibitory activities against multiple cell lines, including MDA-MB-231 (breast), MNK-45 (gastric), and HT-29 (colon), with IC50 values ranging from 0.24 to 0.92 µM. nih.gov Research on 2-substituted benzothiazole derivatives has also confirmed their inhibitory effects on the growth of hepatocellular carcinoma (HepG2) cells. nih.gov

The table below summarizes the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

| Derivative | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA-MB-468 | Breast | < 1 nM | researchgate.net |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | NCI cell panel | Potent, broad spectrum | bohrium.comresearchgate.net | |

| Thiourea-containing benzothiazole derivative | U-937 | Macrophage | 16.23 ± 0.81 µM | nih.gov |

| 2-hydroxybenzylidene-containing semicarbazide (B1199961) derivative | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | Breast, Gastric, Lung, Colon, Neuroblastoma | 0.24 - 0.92 µM | nih.gov |

| 2-substituted benzothiazole derivatives | HepG2 | Hepatocellular Carcinoma | IC50: 38.54 µM - 59.17 µM | nih.gov |

| Naphthalimide-benzothiazole derivative (Compound 67) | HT-29, A549, MCF-7 | Colon, Lung, Breast | IC50: 3.47 µM, 3.89 µM, 5.08 µM | nih.gov |

Identification of Potential Molecular Targets

Research into the mechanism of action of 2-arylbenzothiazoles has revealed several potential molecular targets. A crucial event determining the antitumor specificity of many 2-(4-aminophenyl)benzothiazole derivatives is the induction of the cytochrome P450 enzyme, CYP1A1. bohrium.comresearchgate.net Metabolism by CYP1A1 is thought to generate reactive intermediates that lead to DNA damage and subsequent apoptosis in sensitive cancer cells. bohrium.com

Beyond CYP1A1 induction, other molecular targets have been identified for various benzothiazole derivatives. These compounds are effective against different cancer cell types through a variety of mechanisms. nih.gov For example, some derivatives act as inhibitors of tumor-associated carbonic anhydrases (CAs), which are zinc enzymes involved in pH regulation and are often overexpressed in hypoxic tumors. nih.govnih.gov

Other identified targets include receptor tyrosine kinases like VEGFR-2 and serine/threonine-specific protein kinases such as BRAF, which are critical in cancer cell signaling pathways controlling growth and proliferation. nih.govfrontiersin.org The anticancer effects of some derivatives are also linked to the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the modulation of key apoptotic proteins. nih.govresearchgate.netbilkent.edu.tr

Anti-inflammatory Activity Assessments

Benzothiazole and its derivatives have been recognized for their significant anti-inflammatory properties. researchgate.net The anti-inflammatory effects are often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade.

In vitro studies using HepG2 hepatocellular carcinoma cells demonstrated that 2-substituted benzothiazole compounds led to a dose-dependent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical enzymes in the inflammatory process. nih.gov This suggests that these compounds may mitigate inflammation associated with carcinogenesis by acting on the NF-κB signaling pathway. nih.gov

The anti-inflammatory potential of various 2-aminobenzothiazole (B30445) derivatives has also been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for screening anti-inflammatory agents. researchgate.netresearchgate.net In these studies, compounds with electron-withdrawing groups such as chloro (Cl), nitro (NO₂), or methoxy (B1213986) (OCH₃) at specific positions on the benzothiazole ring showed increased anti-inflammatory activity compared to the standard drug, diclofenac. researchgate.net The presence of a fluorine atom has also been noted to play a crucial role in the anti-inflammatory activity of certain heterocyclic compounds. nuph.edu.ua

The table below presents findings from anti-inflammatory assessments of selected benzothiazole derivatives.

| Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 2-substituted benzothiazoles | COX-2 and iNOS enzyme levels in HepG2 cells | Dose-dependent inhibition of both enzymes. | nih.gov |

| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity. | researchgate.net |

| 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory response. | researchgate.net |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | Carrageenan-induced rat paw edema | Several derivatives exhibited excellent percentage of inhibition compared to diclofenac. | researchgate.net |

Antioxidant Activity Profiling

Several studies have investigated the antioxidant potential of benzothiazole derivatives, revealing their capacity to scavenge harmful free radicals. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer and inflammation. nih.govniscair.res.in

The antioxidant activity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.net In these assays, the ability of a compound to donate an electron or hydrogen atom to neutralize the stable radical is measured spectrophotometrically.

The table below summarizes the antioxidant profiling of various benzothiazole derivatives.

| Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl Benzothiazoles | DPPH & ABTS | Showed significant radical scavenging potential; activity was generally better in the ABTS assay. | researchgate.net |

| Benzothiazol-2-yl-hydrazones (with methoxy groups) | DPPH | Promising antioxidant activity, often better than standard ascorbic acid. | niscair.res.in |

| 2-Substituted benzothiazoles | In HepG2 cells | Reduced superoxide (B77818) dismutase (SOD) activity and total antioxidant status (TAS) levels. | nih.gov |

| Benzothiazole-substituted nih.govresearchgate.netscispace.com triazoles | DPPH | Derivatives with morpholino and pyrrolidine (B122466) substitutions showed potent activity. | researchgate.net |

Enzyme Inhibition Studies

Lactate Dehydrogenase (LDH) Inhibition

Lactate dehydrogenase (LDH), particularly the human LDH-A isoform, is considered a strategic target in cancer therapy. nih.gov This enzyme is crucial for anaerobic glycolysis, a metabolic pathway that cancer cells often rely on for rapid ATP production and biosynthesis, a phenomenon known as the Warburg effect. nih.govnih.gov LDH-A catalyzes the conversion of pyruvate (B1213749) to lactate, and its inhibition can disrupt cancer cell metabolism, leading to reduced proliferation and cell death. nih.gov

Research into LDH inhibitors has identified various chemical scaffolds capable of blocking the enzyme's active site. nih.gov Within this context, a benzothiazole compound featuring a trifluoromethyl (–CF₃) moiety has been identified as a potential inhibitor of LDH-A. nih.gov In an in vitro enzymatic assay, this specific benzothiazole derivative demonstrated an IC50 value of 47.2 µM against LDH-A. nih.govresearchgate.net Although this inhibitory concentration is higher than some standard LDH-A inhibitors, the finding highlights the potential of the benzothiazole scaffold as a platform for developing novel LDH inhibitors for anticancer applications. nih.gov

Cytochrome P450 14α-Demethylase (CYP51) Inhibition

Cytochrome P450 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of this enzyme is the primary mechanism of action for azole antifungal drugs. The core principle of this inhibition involves the heterocyclic nitrogen atom of the drug molecule coordinating with the heme iron atom in the active site of CYP51, thereby preventing the enzyme from binding its natural substrate, lanosterol. nih.gov

Although direct studies on 2-(2,6-Difluorophenyl)-1,3-benzothiazole are not prominent, research on other heterocyclic compounds, including those with thiazole and difluorophenyl moieties, demonstrates potent CYP51 inhibitory activity. For instance, in a series of novel 2-aryl-3-azolyl-1-indolyl-propan-2-ols designed as antifungal agents, a derivative featuring a 2,4-difluorophenyl group was found to be 57 times more active against Candida albicans than the reference drug fluconazole. nih.gov Similarly, molecular docking studies on benzimidazole-thiazole derivatives have been performed to elucidate their binding modes within the active site of CYP51, revealing strong interactions that correlate with decreased ergosterol levels and potent anticandidal activity. researchgate.net These findings suggest that the benzothiazole nucleus, particularly when substituted with a difluorophenyl ring, has the potential to act as a CYP51 inhibitor, a hypothesis that warrants further specific investigation. The search for non-azole inhibitors of CYP51 is an active area of research to combat resistance, with computational modeling being used to predict the binding of new scaffolds to the enzyme's active site. ibmc.msk.ru

Characterization of Other Enzyme Interactions

The 2-phenyl-1,3-benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. Derivatives have shown inhibitory activity against numerous enzymes implicated in various diseases.

Kinases: A benzothiazole derivative has been shown to inhibit mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 2 (ERK2) and p38α MAP kinase, by binding to an allosteric site. nih.gov Other studies have explored 2-phenylbenzothiazoles as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFRTK). aston.ac.uk Furthermore, rational design has led to potent benzothiazole-based inhibitors of the STAT3 signaling pathway, which is crucial in cancer progression. nih.gov

Cholinesterases and Oxidases: In the context of Alzheimer's disease, novel benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). One such compound demonstrated significant inhibitory activity with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.gov

Hydrolases: Certain benzothiazole-phenyl analogs act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways. nih.gov

Other Enzymes: Antimicrobial activity of benzothiazole derivatives has been linked to the inhibition of enzymes like E. coli dihydroorotase. nih.gov Additionally, N-Myristoyltransferase (NMT), a novel antifungal target, has been effectively inhibited by benzothiazole derivatives, leading to broad-spectrum antifungal activity. rsc.org

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods are invaluable for understanding how 2-phenyl-1,3-benzothiazole derivatives interact with their protein targets at a molecular level, guiding the design of more potent and selective agents.

Computational Elucidation of Binding Modes and Sites

Molecular docking studies have successfully elucidated the binding modes of various benzothiazole derivatives across different enzyme classes. These studies consistently highlight the importance of specific types of molecular interactions.

Hydrogen Bonding: In the active site of E. coli dihydroorotase, benzothiazole derivatives are predicted to form hydrogen bonds with key amino acid residues such as LEU222 or ASN44. nih.gov

Hydrophobic and Pi-Interactions: The interaction between benzothiazole inhibitors and enzymes like AChE and MAO-B is often stabilized by hydrophobic and π-π stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the enzyme's active site. nih.gov Similarly, strong hydrophobic interactions of bulky groups attached to the benzothiazole scaffold are thought to block substrate access to the dihydroorotase active site. nih.gov

Covalent Interactions: In a unique case, an allosteric benzothiazole inhibitor was found to form a covalent bond with a cysteine residue (Cys162) in p38α MAPK, a bond that was absent in its interaction with the closely related ERK2 enzyme, explaining its differential activity. nih.gov

Heme Coordination: For CYP51, the proposed binding mode involves coordination between the nitrogen of a heterocyclic ring and the central iron atom of the enzyme's heme group. Docking studies of potent inhibitors into Candida albicans CYP51 have shown that the ligand aligns within both the heme-binding region and the substrate access channel. nih.gov

Prediction of Ligand-Receptor Binding Affinities

The biological activity of benzothiazole derivatives is quantified by various metrics that reflect their binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies have shown that modifications to either the benzothiazole ring or the appended phenyl group can dramatically alter these values.

For instance, studies on benzothiazole derivatives as dopamine (B1211576) D4 receptor ligands identified compounds with high binding affinity (Kᵢ ≤ 6.9 nM) and over 91-fold selectivity compared to other dopamine receptor subtypes. semanticscholar.org In another study targeting STAT3, a rationally designed benzothiazole derivative (B19) showed an IC₅₀ value as low as 0.067 µM in a cell-based reporter assay. nih.gov The antifungal activity of benzothiazole derivatives has also been quantified, with minimum inhibitory concentration (MIC) values against Candida krusei as low as 1.95 µg/mL for derivatives substituted with chlorine atoms. researchgate.net

Table 1: Reported Biological Activities of Various 2-Phenyl-1,3-Benzothiazole Derivatives

| Compound Class/Derivative | Target Enzyme/Receptor | Activity Metric | Reported Value |

|---|---|---|---|

| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | IC₅₀ | 23.4 ± 1.1 nM nih.gov |

| Benzothiazole Derivative 4f | Monoamine Oxidase B (MAO-B) | IC₅₀ | 40.3 ± 1.7 nM nih.gov |

| Benzothiazole Derivative 4d | Candida krusei | MIC₅₀ | 1.95 µg/mL researchgate.net |

| Benzothiazole Derivative B19 | IL-6/STAT3 Signaling | IC₅₀ | 0.067 µM nih.gov |

| Benzothiazole Analog 16f | Dopamine D4 Receptor (D4R) | Kᵢ | ≤ 6.9 nM semanticscholar.org |

| Benzothiazole Derivative 6m | Cryptococcus neoformans | MIC | Lower than fluconazole rsc.org |

| Benzothiazole Derivative 3 | E. coli Dihydroorotase | Specific Activity | 45 nmol/min/mg protein nih.gov |

Rational Design of Enhanced Biological Agents

The 2-phenyl-1,3-benzothiazole scaffold serves as a versatile foundation for the rational design of new therapeutic agents. By leveraging computational modeling and SAR data, researchers can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy involves hit-to-lead optimization. For example, based on an initial hit compound, a series of benzothiazole derivatives were designed and synthesized to improve STAT3 inhibition, leading to a new compound with significantly enhanced activity. nih.gov Another approach focuses on scaffold modification to broaden the spectrum of activity. The antifungal benzothiazole derivative FTR1335, initially active only against C. albicans, was modified to generate new analogs with activity against a wider range of fungal pathogens. rsc.org

Molecular modeling is a key component of this design process. It can be used to compare potential inhibitors with known ligands or natural substrates, identifying key structural features required for binding. This information can then be used to suggest new analogs with potentially improved activity, as has been done for designing novel tyrosine kinase inhibitors based on the 2-phenylbenzothiazole (B1203474) structure. aston.ac.uk These rational design strategies underscore the therapeutic potential of the benzothiazole scaffold in developing novel agents for a variety of diseases, from cancer to infectious diseases. mdpi.com

Broader Chemical and Materials Science Applications of Benzothiazole Scaffolds

Applications in Polymer Science and Dye Chemistry

The benzothiazole (B30560) moiety is a fundamental building block in the synthesis of functional polymers and advanced dyes. researchgate.netpcbiochemres.com In polymer chemistry, its incorporation into polymer backbones or as pendant groups can impart desirable properties such as high refractive indices, thermal stability, and redox responsiveness. acs.orgrsc.org For instance, copolymers based on 2-benzothiazolyl vinyl sulfide (B99878) have been shown to exhibit high refractive indices (up to 1.7432) and excellent optical transparency, making them suitable for advanced optical applications. acs.org Furthermore, polymers featuring benzothiazole-disulfide units have been developed as redox-responsive materials, allowing for the reversible attachment and release of molecules like fluorescent dyes or cell-adhesive peptides through thiol-disulfide exchange reactions. rsc.org

In the realm of dye chemistry, benzothiazole is a key component in various classes of dyes, including cyanine (B1664457) and half-squaraine dyes. researchgate.netrsc.org Benzothiazole-containing cyanine dyes are noted for their wide range of applications, from photographic sensitizers to biological markers. researchgate.net The structural versatility of the benzothiazole scaffold allows for the fine-tuning of the dye's absorption and emission properties. researchgate.net Researchers have synthesized novel benzothiazole-based azo disperse dyes that demonstrate good affinity and excellent wash fastness on leather, yielding a range of colors from pink to dark brown. atbuftejoste.com.ng

Table 1: Examples of Benzothiazole Applications in Polymers and Dyes

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Polymer Science | High Refractive Index Polymers | Copolymers of 2-benzothiazolyl vinyl sulfide (BTVS) and 2-vinylnaphthalene (B1218179) (VNA) achieve refractive indices up to 1.7178 and high transparency (>93%). acs.org |

| Redox-Responsive Coatings | Copolymers with benzothiazole-disulfide groups allow for reversible functionalization with thiol-containing molecules, useful in biomedical applications. rsc.org | |

| Radical Polymerization | Benzothiazolestyrylium dyes combined with organoborate salts act as efficient visible-light photoinitiators for acrylate (B77674) polymerization. researchgate.net | |

| Dye Chemistry | Leather Dyes | Heterocyclic dyes derived from 1,3-benzothiazole produce bright, level shades with excellent fastness on chrome and vegetable-tanned leather. atbuftejoste.com.ng |

| Dye-Sensitized Solar Cells | Novel benzothiazole half-squaraine dyes have been synthesized to study dye-TiO2 interactions and the influence of sulfur heteroatoms on device performance. rsc.org | |

| Cyanine Dyes | The benzothiazole unit is a critical component in various cyanine dyes used in photography, medicine, and as semiconductors. researchgate.net |

Role in Organic Light-Emitting Diodes (OLEDs) as Electrophosphorescent Emitters

The benzothiazole scaffold is integral to the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as emitters and host materials. research-nexus.netresearchgate.net Its electron-withdrawing nature makes it a valuable acceptor unit in donor-acceptor type molecules, which are designed to have specific electronic and photophysical properties. researchgate.net Theoretical studies have confirmed that benzothiazole derivatives are promising candidates for high-performance OLEDs, capable of emitting light from bluish-white to red depending on their molecular structure. research-nexus.netresearchgate.net

Benzothiazole derivatives have been successfully employed in non-doped OLEDs. For instance, compounds combining triphenylamine (B166846) (donor) and benzothiadiazole (an acceptor derivative of benzothiazole) have been used to create efficient orange and red fluorescent OLEDs. rsc.org One such device exhibited a maximum external quantum efficiency (EQE) of 5.7% with low efficiency roll-off. rsc.org The non-planar structure of many benzothiazole derivatives is crucial for their performance in optoelectronic devices, as it can help prevent aggregation-caused quenching of the emission. research-nexus.net

In the context of phosphorescent OLEDs (PhOLEDs), benzothiazole-based materials have been designed as bipolar hosts, which can transport both electrons and holes effectively. scilit.com This balanced charge transport is key to achieving high efficiency. Iridium(III) complexes with benzothiazole-based cyclometalating ligands have been synthesized, showing orange to red phosphorescence and potential as emitting materials in OLEDs. researchgate.net

Table 2: Performance of Benzothiazole-Based Materials in OLEDs

| Compound Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) |

|---|---|---|---|

| Triphenylamine/Benzothiadiazole Derivative (TBAN) | Non-doped Emitter | Orange | 5.7% rsc.org |

| Carbazole-Benzothiazole Derivative (Cz-BTZ) | Non-doped Emitter | Blue | 4.85% scilit.com |

| Benzothiazole/Carbazole luminophores | Emitter in mCP host | Green-Yellow | 12.3% mdpi.com |

| Iridium(III) complex with biphenyl-modified benzothiazole ligand | Phosphorescent Emitter | Orange-Red | Not specified researchgate.net |

Utilization in Coordination Chemistry and Catalysis

The nitrogen and sulfur heteroatoms within the benzothiazole ring make it an excellent ligand for coordinating with a wide range of metal ions. biointerfaceresearch.commdpi.comresearchgate.net This property has been extensively exploited in the fields of coordination chemistry and catalysis.

Benzothiazole derivatives are versatile scaffolds for designing ligands for metal complexes. The availability of multiple binding sites, including the ring nitrogen and sulfur atoms, allows for the formation of stable complexes with various geometries. biointerfaceresearch.com These ligands can be monodentate or polydentate, depending on the substituents attached to the benzothiazole core.

Researchers have synthesized and characterized numerous metal complexes involving benzothiazole-based ligands with transition metals such as cobalt(III), ruthenium(III), copper(II), osmium(II), and platinum(II). biointerfaceresearch.comfrontiersin.orgnih.gov For example, organometallic ruthenium(II) and osmium(II) half-sandwich complexes have been prepared using 2-phenylbenzothiazole (B1203474) derivatives as C,N-chelating ligands. frontiersin.org Similarly, Co(III) and Ru(III) complexes with a benzothiazole-derived imine base ligand have been shown to adopt an octahedral geometry. biointerfaceresearch.com The electronic properties of the benzothiazole ligand can be tuned by introducing different functional groups, which in turn influences the properties and reactivity of the resulting metal complex.

Benzothiazole derivatives and their metal complexes play significant roles as catalysts in various organic transformations. researchgate.netresearchgate.net The development of efficient catalytic systems is crucial for sustainable and green chemistry.

In the area of photoredox catalysis, benzothiazole-based compounds have been utilized in reactions driven by visible light. An example is the aerobic, visible-light-driven synthesis of 2-substituted benzothiazoles from thioanilides, where a photosensitizer is used to drive the radical cyclization. acs.org In some cases, an in-situ generated disulfide from 2-aminothiophenol (B119425) can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org

Heterogeneous catalysis has also benefited from benzothiazole chemistry. Nanocomposites modified with aluminum and loaded with copper have been used as bimetallic catalysts for the synthesis of benzothiazoles via dehydrogenation coupling reactions. researchgate.net Furthermore, the combination of ozone with activated carbon has been studied for the catalytic ozonation of benzothiazole, demonstrating a method for its degradation in water treatment processes. nih.gov This process involves both homogeneous and heterogeneous radical reactions. nih.gov

Table 3: Benzothiazole Scaffolds in Catalysis

| Catalysis Type | Reaction | Catalyst System | Key Feature |

|---|---|---|---|

| Photoredox Catalysis | C–H Alkylation of 2,1,3-Benzothiadiazole | 4CzIPN (organic photocatalyst) | Transition-metal-free alkylation at room temperature using N-hydroxyphthalimide esters as alkylating agents. acs.org |

| Synthesis of 2-Substituted Benzothiazoles | Visible light / Photosensitizer | Aerobic radical cyclization of thioanilides with water as the only byproduct. acs.org | |

| Metal-Catalyzed Reactions | Dehydrogenation Coupling | Copper/Aluminum Nanocomposite | Bimetallic synergistic effect for the synthesis of benzothiazole products. researchgate.net |

| Synthesis of 2-Aminobenzothiazoles | Nickel(II) salts | A cheaper and less toxic alternative to palladium catalysts for the cyclization of N-aryl-N',N'-dialkylthioureas. nih.govmdpi.com | |

| Environmental Catalysis | Catalytic Ozonation | Ozone / Activated Carbon (O3/AC) | Degradation of benzothiazole in water, involving both homogeneous and heterogeneous radical reactions. nih.gov |

Conclusion and Future Research Directions

Summary of Current Academic Findings on 2-(2,6-Difluorophenyl)-1,3-benzothiazole

The benzothiazole (B30560) nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. researchgate.netijpsonline.com Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.inresearchgate.netpcbiochemres.com Specifically, the 2-phenylbenzothiazole (B1203474) substructure has been identified as a source of highly potent cytotoxic agents against various cancer cell lines. ijpsonline.commdpi.com The introduction of fluorine atoms into pharmacologically active molecules is a common strategy to enhance metabolic stability, binding affinity, and other desirable pharmacokinetic properties. researchgate.net For instance, fluorinated analogues of 2-(4-aminophenyl) benzothiazoles have been synthesized to effectively block C-oxidation. ijpsonline.com

Despite the established importance of both the 2-phenylbenzothiazole core and fluorine substitution in drug discovery, a comprehensive review of current academic literature reveals a significant scarcity of research focused specifically on This compound . While extensive research exists for the broader benzothiazole class, dedicated studies detailing the synthesis, characterization, and biological evaluation of this particular difluorinated derivative are not prominent in the available scientific literature. The current understanding is therefore largely inferential, based on the known activities of structurally related compounds. The biological profile of many benzothiazole derivatives is presented in Table 1.

Table 1: Reported Biological Activities of Various Benzothiazole Derivatives

| Derivative Class | Reported Biological Activities | Reference(s) |

|---|---|---|

| 2-Phenylbenzothiazoles | Anticancer, Cytotoxic | ijpsonline.commdpi.com |

| 2-Aminobenzothiazoles | Anticonvulsant, Muscle Relaxant | ijpsonline.compharmacyjournal.in |

| 2-Substituted-6-Nitro/Amino Benzothiazoles | Antimalarial | inpressco.com |

| Pyrazolyl-Substituted Benzothiazoles | Anti-inflammatory | researchgate.net |

| 2-(4-Aminophenyl) Benzothiazoles | Antitumor | researchgate.netijpsonline.com |

Identification of Research Gaps and Challenges

The primary research gap concerning this compound is the lack of dedicated experimental data. The absence of published studies means that its specific physicochemical properties, biological activities, and potential therapeutic applications remain uncharacterized.

Key challenges stemming from this gap include:

Predictive Uncertainty: Without empirical data, the precise influence of the 2,6-difluoro substitution pattern on the molecule's electronic structure, conformation, and subsequent biological activity can only be hypothesized. While fluorine is known to modulate activity, its effects are highly dependent on its position on the aromatic ring.

Synthetic Optimization: Although general methods for synthesizing 2-aryl benzothiazoles are well-established, the optimal conditions for the synthesis of this compound with high yield and purity have not been specifically determined.

Mechanism of Action: The molecular targets and mechanisms of action for this specific compound are entirely unknown. Elucidating these would be a critical step in exploring its therapeutic potential.

Comparative Evaluation: The lack of data prevents a comparative analysis against other fluorinated and non-fluorinated 2-phenylbenzothiazole analogues, making it difficult to assess its potential advantages or disadvantages.

Prospective Avenues for Future Investigation

To address the existing knowledge void, a structured research program is necessary. Future investigations should be multi-faceted, encompassing synthesis, computational analysis, and comprehensive biological evaluation.

Future research should focus on establishing efficient and environmentally benign synthetic routes to this compound. The most common method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. nih.govekb.eg A logical starting point would be the condensation of 2-aminothiophenol with 2,6-difluorobenzaldehyde. Research should explore various catalytic systems, such as H₂O₂/HCl, to optimize reaction conditions for higher yields and shorter reaction times, in line with the principles of green chemistry. nih.gov Furthermore, investigating microwave-assisted synthesis could offer a more rapid and efficient alternative to conventional heating methods. nih.gov

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design. researchgate.net Future studies should employ these techniques for this compound:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to simulate its electronic properties, absorption spectra, and non-linear optical (NLO) responses, providing insights into its fundamental characteristics. researchgate.net

Molecular Docking: In silico docking studies can screen the compound against libraries of known biological targets (e.g., kinases, enzymes) to identify potential protein-ligand interactions and prioritize targets for experimental validation. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of predicted ligand-protein complexes and provide a deeper understanding of the binding dynamics and conformational changes at an atomic level. nih.gov

Once synthesized, the compound should undergo extensive biological screening to identify its non-clinical activities. Based on the known pharmacology of related benzothiazoles, initial investigations could focus on anticancer and anti-inflammatory pathways. researchgate.netnih.gov Should any significant activity be discovered, subsequent research must focus on elucidating the underlying mechanism of action. For example, if antiproliferative effects are observed, studies could investigate impacts on cell cycle progression, apoptosis induction, and modulation of key signaling pathways like AKT and ERK. nih.gov Similarly, if anti-inflammatory properties are detected, investigations into the inhibition of enzymes like cyclooxygenase (COX) or dual inhibition of targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) would be warranted. nih.govnih.gov

A systematic SAR study is essential for optimizing the biological potency of this compound as a lead compound. This involves the rational design and synthesis of a library of analogues to determine how structural modifications affect activity. mdpi.comnih.gov

Key modifications for investigation could include:

Benzothiazole Ring Substitutions: Introducing various electron-donating or electron-withdrawing groups at different positions (e.g., C5, C6, C7) of the benzothiazole ring to probe their effect on activity.

Phenyl Ring Modifications: Altering the substitution pattern on the phenyl ring. This could involve synthesizing isomers with fluorine at different positions (e.g., 2,4-difluoro; 3,5-difluoro) or replacing fluorine with other halogens to understand the role of electronics and sterics.

Group-Based QSAR (GQSAR): Employing GQSAR models to correlate structural fragments of the synthesized derivatives with their biological activity, providing valuable insights for designing more potent compounds. chula.ac.th

By systematically pursuing these research avenues, the scientific community can fill the current knowledge gap and fully characterize the chemical, physical, and biological profile of this compound, potentially uncovering a novel and valuable scaffold for future drug development.

Exploration of Emerging Applications in Advanced Materials

The unique molecular architecture of this compound and its derivatives has positioned them as promising candidates for the development of advanced functional materials. The inherent properties of the benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, contribute to its utility in various material science applications. smolecule.comwikipedia.org This scaffold is noted for its planarity, rigidity, and electron-withdrawing nature, which are crucial characteristics for creating materials with specific electronic and optical properties. smolecule.comwikipedia.org Research has increasingly focused on harnessing these attributes for applications beyond medicinal chemistry, particularly in the realm of organic electronics and photonics.

Derivatives of the 2-phenylbenzothiazole (pbt) fragment are significant chromophore groups utilized as building blocks in a range of technologies, including optoelectronics and organic field-effect transistors (OFETs). mdpi.com The functionalization of the benzothiazole core allows for the fine-tuning of its electronic and photophysical properties, enabling the design of bespoke materials for targeted applications.

Organic Field-Effect Transistors (OFETs):

A significant area of exploration for benzothiazole derivatives is in organic electronics, where they serve as organic semiconductors. mdpi.com OFETs are fundamental components for next-generation electronic devices, valued for their potential in creating flexible, lightweight, and low-cost electronics through technologies like printable circuits. tcichemicals.com The performance of an OFET is largely determined by the charge carrier mobility (µ) of the organic semiconductor layer. tcichemicals.com

Recent studies have incorporated benzothiazole units into larger π-conjugated systems to develop high-performance n-type (electron-transporting) and ambipolar semiconductors. For instance, naphthalenediimide (NDI) derivatives functionalized with benzothiazole moieties have been synthesized and evaluated in OFET devices. ntu.edu.sg The introduction of the benzothiazole group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which is advantageous for electron injection and transport. ntu.edu.sg The performance of these materials is often dependent on the device fabrication conditions, such as the substrate annealing temperature, which influences the molecular packing in the thin film. ntu.edu.sg

One study detailed two novel NDI chromophores, NDI-BTH1 and NDI-BTH2, which incorporate 2-(benzo[d]thiazol-2-yl)acetonitrile and bis(benzo[d]thiazol-2-yl)methane, respectively. ntu.edu.sg The resulting materials were found to be stable enough for device fabrication, with NDI-BTH1 exhibiting promising n-type semiconductor characteristics. ntu.edu.sg The introduction of an additional benzothiazole moiety in NDI-BTH2 led to a tenfold increase in electron mobility compared to NDI-BTH1 under specific annealing conditions, highlighting the impact of molecular structure on device performance. ntu.edu.sg

| Compound | Annealing Temp. (°C) | Electron Mobility (µe) (cm²/Vs) | Hole Mobility (µh) (cm²/Vs) | Semiconductor Type |

|---|---|---|---|---|

| NDI-BTH1 | 140 | 4.50 x 10⁻⁵ | - | n-type |

| NDI-BTH2 | 140 | 4.11 x 10⁻⁴ | 2.00 x 10⁻⁴ | Ambipolar |

| 200 | 4.00 x 10⁻⁴ | 3.11 x 10⁻⁴ |

Nonlinear Optical (NLO) and Fluorescent Materials:

The aromatic and chiral nature of benzothiazole derivatives also makes them attractive for applications in photonics and sensor technology. A novel dipeptide derivative, functionalized with a benzothiazole bicyclic ring, has been shown to form supramolecular structures through self-assembly. mdpi.com These self-organized nanostructures, which can range from nanospheres to nanobelts depending on the solvent system, exhibit significant fluorescence, a property enhanced by the inclusion of the heterocyclic benzothiazole unit. mdpi.com

Furthermore, the crystalline form of these self-assembled structures has demonstrated substantial nonlinear optical (NLO) properties. mdpi.com The ability to form non-centrosymmetric crystal structures is a key requirement for second-order NLO effects, and these benzothiazole-peptide hybrids show potential for use in advanced optical devices. mdpi.com The rich aromatic character of the molecule drives the formation of these ordered structures, which are essential for their enhanced optical and electronic functionalities. mdpi.com The development of such materials opens avenues for creating novel organic crystals for applications in frequency conversion and other NLO phenomena.

The future of this compound and related compounds in advanced materials science appears promising. Further research into the design and synthesis of novel derivatives is expected to yield materials with tailored electronic, optical, and self-assembly properties for an expanding range of technological applications, from flexible displays and sensors to advanced optical components.

Q & A

Q. What are effective synthetic routes for introducing the 2,6-difluorophenyl group into benzothiazole derivatives?

The 2,6-difluorophenyl substituent can be introduced via condensation reactions or transition metal-catalyzed cross-coupling. For example, nickel-catalyzed reactions with [Ni(cod)₂] and N-heterocyclic carbene ligands (e.g., IPr) enable coupling of fluorinated aryl precursors with benzothiazole cores. Temperature optimization (e.g., 25–80°C) is critical to minimize by-products like quinoline derivatives . Alternatively, formimidamide intermediates (e.g., N,N'-bis(2,6-difluorophenyl)formimidamide) can serve as precursors for constructing fluorinated heterocycles under mild conditions .

Q. Which analytical techniques are most reliable for characterizing 2-(2,6-difluorophenyl)-1,3-benzothiazole?

- 19F NMR : Provides direct evidence of fluorinated substituents; chemical shifts for 2,6-difluorophenyl groups typically appear at δ −110 to −115 ppm .

- X-ray crystallography : Resolves crystal packing and confirms substituent geometry, as demonstrated for structurally analogous thiadiazole derivatives .

- HRMS and elemental analysis : Validate molecular formula and purity.

Q. How can researchers assess the biological potential of this compound in early-stage studies?

Prioritize in vitro assays targeting specific pathways. For example:

- Antimicrobial activity : Screen against Gram-positive/negative bacteria using MIC assays.

- Enzyme inhibition : Test against acetylcholinesterase or kinase targets via fluorometric/photometric assays. Analogous 1,3,4-thiadiazole derivatives with 2,6-difluorophenyl groups exhibit fungicidal and insecticidal activity, suggesting similar assays are applicable .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation during synthesis?

Elevated temperatures (e.g., 80°C) favor elimination pathways, leading to quinoline by-products via sulfur atom loss. In contrast, stepwise protocols (e.g., 25°C for 12 hours followed by 80°C for 3 hours) improve yields of desired benzothiazole derivatives by stabilizing intermediates . Catalyst choice (e.g., Ni vs. Pd) also impacts selectivity—palladium systems may reduce unwanted cyclization.

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase).

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs (e.g., etoxazole’s acaricidal activity relies on fluorophenyl hydrophobicity) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.

Q. How does the 2,6-difluorophenyl group enhance biological activity compared to other substituents?